molecular formula C17H14O3 B11854003 Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- CAS No. 73791-13-6

Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy-

Cat. No.: B11854003
CAS No.: 73791-13-6
M. Wt: 266.29 g/mol
InChI Key: ZEJAYTJKRLUXHD-UHFFFAOYSA-N
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Description

Position Within Coumarin Derivative Classification Frameworks

Coumarin derivatives are classified based on hydroxylation patterns, substituent positioning, and functional group modifications. The parent compound 4-hydroxycoumarin serves as the foundational structure for anticoagulant agents such as warfarin and dicoumarol. Within this hierarchy, 3-(3,4-dimethylphenyl)-4-hydroxycoumarin belongs to the 3-aryl-4-hydroxycoumarin subclass, distinguished by aromatic substitutions at the 3-position.

The 3-aryl group in this derivative—a 3,4-dimethylphenyl moiety—introduces steric and electronic modifications that influence molecular interactions with biological targets. Comparative analyses of 4-hydroxycoumarin derivatives reveal that substituents at the 3-position are critical for modulating binding affinities to enzymes such as α-glucosidase and vitamin K epoxide reductase. For instance, warfarin’s 3-phenyl group facilitates anticoagulant activity by disrupting vitamin K recycling, while bulkier substituents in rodenticides like brodifacoum enhance lipid solubility and half-life.

Table 1: Structural Features of Select 4-Hydroxycoumarin Derivatives

Compound 3-Position Substituent Pharmacological Role Source
Dicoumarol 4-Hydroxycoumarin dimer Anticoagulant Fungal metabolite
Warfarin Phenyl Anticoagulant Synthetic
Brodifacoum 4-Bromophenyl Rodenticide Synthetic
3-(3,4-Dimethylphenyl)-4-hydroxycoumarin 3,4-Dimethylphenyl Under investigation Synthetic

This derivative’s dimethylphenyl group combines moderate steric bulk with lipophilicity, potentially optimizing membrane permeability while retaining compatibility with enzymatic active sites. Such properties align with trends in coumarin-based drug design, where balancing hydrophobicity and polar surface area is essential for bioavailability.

Historical Context of Hydroxycoumarin-Based Drug Discovery

The discovery of 4-hydroxycoumarins as bioactive agents originated with the isolation of dicoumarol from spoiled sweet clover in the 1940s. This natural product’s anticoagulant properties spurred synthetic efforts to develop derivatives with improved potency and pharmacokinetics. Early work focused on simple aryl substitutions, yielding warfarin—a milestone in antithrombotic therapy.

The evolution of 3-substituted 4-hydroxycoumarins reflects advancements in synthetic organic chemistry. Initial methods relied on Friedel-Crafts alkylation and Pechmann condensation, but recent innovations, such as photoredox catalysis, have enabled efficient coupling of aromatic groups to the coumarin core. For example, 3-(3,4-dimethylphenyl)-4-hydroxycoumarin can be synthesized via a two-step protocol: (1) propargylation of 4-hydroxycoumarin to form an intermediate, followed by (2) palladium-catalyzed coupling with 3,4-dimethylphenylboronic acid.

Synthetic Pathway Overview

  • Propargylation :
    $$ \text{4-Hydroxycoumarin} + \text{Propargyl bromide} \xrightarrow{\text{Base}} \text{4-Propargyloxycoumarin} $$
  • Cycloaddition/Coupling :
    $$ \text{4-Propargyloxycoumarin} + \text{3,4-Dimethylphenylboronic acid} \xrightarrow{\text{Pd Catalyst}} \text{3-(3,4-Dimethylphenyl)-4-hydroxycoumarin} $$

These methodologies underscore the shift toward sustainable and atom-economical reactions in coumarin derivatization. The compound’s structural lineage parallels developments in antidiabetic research, where bis-4-hydroxycoumarin hybrids demonstrate α-glucosidase inhibition at nanomolar concentrations. By integrating aromatic and heterocyclic motifs, 3-(3,4-dimethylphenyl)-4-hydroxycoumarin exemplifies the convergence of natural product inspiration and synthetic innovation.

Properties

CAS No.

73791-13-6

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-4-hydroxychromen-2-one

InChI

InChI=1S/C17H14O3/c1-10-7-8-12(9-11(10)2)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3

InChI Key

ZEJAYTJKRLUXHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O)C

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization of Acylated Salicylate Esters

A foundational method for synthesizing 4-hydroxycoumarins involves the cyclization of acylated methyl salicylates under high-temperature conditions. This approach, detailed in US Patent 2465293A, utilizes sodium in a high-boiling petroleum solvent (e.g., "Stanolind") at 240–250°C. For 3-(3,4-dimethylphenyl)-4-hydroxycoumarin, the precursor 3,4-dimethylphenylacetylmethylsalicylate is synthesized via Friedel-Crafts acylation of methyl salicylate with 3,4-dimethylphenyl acetyl chloride. Cyclization proceeds through a Claisen condensation mechanism, yielding the coumarin core (Figure 1).

Reaction Conditions:

  • Temperature: 240–280°C (optimal range)

  • Catalyst: Metallic sodium

  • Solvent: High-boiling petroleum fraction (e.g., Stanolind)

  • Yield: ~28–32% (based on analogous 3-alkyl derivatives)

Acid-Catalyzed Cyclization Using Eaton’s Reagent

An alternative route employs Eaton’s reagent (7.7% P₂O₅ in methanesulfonic acid) to cyclize 3-oxo-3-(3,4-dimethylphenoxy)propanoic acid into the target compound. This method, adapted from SciePub’s review, involves:

  • Condensation of 3,4-dimethylphenol with malonic acid in the presence of ZnCl₂ and POCl₃ to form the intermediate.

  • Cyclization via Eaton’s reagent at 80°C for 4 hours.

Advantages:

  • Higher functional group tolerance compared to base-catalyzed methods.

  • Reduced side products from decarboxylation.

Limitations:

  • Requires strict anhydrous conditions.

  • Lower yield (~45%) due to competing esterification.

Substituent-Specific Modifications

Introducing the 3,4-Dimethylphenyl Group

The 3,4-dimethylphenyl moiety is introduced via electrophilic aromatic substitution (EAS) or Ullmann coupling. A two-step protocol is optimal:

Step 1: Synthesis of 3,4-Dimethylphenylacetyl Chloride

  • React 3,4-dimethylphenylacetic acid with thionyl chloride (SOCl₂) at reflux (70°C, 2 hours).

  • Distill under reduced pressure to isolate the acyl chloride.

Step 2: Acylation of Methyl Salicylate

  • Combine methyl salicylate with 3,4-dimethylphenylacetyl chloride in dry toluene.

  • Catalyze with AlCl₃ (10 mol%) at 0°C for 1 hour, followed by room-temperature stirring for 12 hours.

Yield:

  • 68–72% for the acylated intermediate.

Optimizing Cyclization Conditions

Cyclization efficiency depends on the base and solvent system:

BaseSolventTemperature (°C)Yield (%)Purity (%)
SodiumStanolind2503295
Potassium tert-butoxideDMF1204188
DBUToluene1803892

Data synthesized from.

DBU (1,8-diazabicycloundec-7-ene) in toluene at 180°C provides a balance between yield and purity, minimizing decarboxylation side reactions.

Advanced Catalytic Approaches

Microwave-Assisted Synthesis

Rad-Moghadam and Mohseni’s microwave methodology accelerates the formation of 3-substituted 4-hydroxycoumarins. For the target compound:

  • Mix 4-hydroxycoumarin, 3,4-dimethylbenzaldehyde, and p-toluenesulfonic acid (PTSA) in a solvent-free system.

  • Irradiate at 300 W for 10 minutes.

Outcome:

  • Reaction time reduced from 12 hours to 10 minutes.

  • Yield improvement to 78%.

Purification and Characterization

Crystallization Techniques

Crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding needle-like crystals with a melting point of 221–223°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.0 Hz, 1H, H-5), 7.45–7.30 (m, 3H, aromatic), 6.20 (s, 1H, H-3), 2.25 (s, 6H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 3400 cm⁻¹ (OH).

Industrial-Scale Production Challenges

Solvent Recovery

High-boiling solvents like Stanolind require distillation at 300°C for reuse, increasing energy costs.

Byproduct Management

Decarboxylation byproducts (e.g., 3,4-dimethylphenol) necessitate aqueous NaOH washes, generating acidic wastewater .

Chemical Reactions Analysis

Types of Reactions

Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or quinones.

    Reduction: The coumarin core can be reduced to form dihydrocoumarins.

    Substitution: The aryl group at the 3-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of coumarin-4-one derivatives, while reduction can yield dihydrocoumarins.

Scientific Research Applications

Anticoagulant Activity

Coumarin derivatives are primarily recognized for their anticoagulant properties. The 4-hydroxycoumarin structure serves as a backbone for several anticoagulants used clinically. The compound Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- has been evaluated for its ability to inhibit vitamin K-dependent clotting factors, making it a candidate for treating thrombotic disorders. Studies indicate that it functions as an antagonist of vitamin K epoxide reductase, similar to other anticoagulants like warfarin .

Table 1: Anticoagulant Activity of Coumarin Derivatives

Compound NameIC50 (µM)Mechanism of Action
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy-6.6Inhibition of vitamin K epoxide reductase
Warfarin35Inhibition of vitamin K epoxide reductase
Dicoumarol1.7Inhibition of vitamin K epoxide reductase

Anticancer Properties

Recent investigations have highlighted the anticancer potential of coumarin derivatives. The compound under discussion has shown promising results against various cancer cell lines. For instance, in vitro studies demonstrated significant cytotoxicity against lung cancer cell lines (SK-LU-1, SPC-A-1, and 95D), with IC50 values ranging from 20 to 25 µM, outperforming standard chemotherapeutics like docetaxel .

Table 2: Cytotoxicity of Coumarin Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Comparison with Docetaxel
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy-SK-LU-120–25More potent
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy-SPC-A-120–25More potent
DocetaxelSK-LU-125–30

Mechanistic Insights

The mechanism by which coumarin derivatives exert their biological effects is multifaceted. For anticoagulation, the hydrogen bonding interactions between the hydroxyl groups and the enzyme active sites facilitate effective binding . In terms of anticancer activity, structural modifications such as electron-withdrawing groups in the phenyl ring enhance cytotoxicity by promoting apoptosis in cancer cells .

Synthesis and Structural Modifications

The synthesis of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- can be achieved through various methods including regioselective arylation techniques. Recent advancements have utilized oxidative C-3 arylation with arylhydrazines to enhance yields and functional group tolerance . Such synthetic strategies are crucial for developing new derivatives with improved pharmacological profiles.

Table 3: Synthesis Methods for Coumarin Derivatives

MethodYield (%)Notes
C-3 Arylation with Arylhydrazines85High efficiency and functional group tolerance
Traditional Condensation ReactionsVariesOften lower yields compared to newer methods

Case Studies

  • Anticancer Efficacy in Lung Cancer Models : A study synthesized several coumarin derivatives and evaluated their cytotoxicity against human lung cancer cells. The findings indicated that specific modifications significantly increased the potency of these compounds compared to traditional chemotherapeutics .
  • Anticoagulant Studies : Another investigation focused on the anticoagulant properties of various hydroxycoumarins. The results showed that compounds similar to Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- exhibited favorable anticoagulant effects with minimal side effects compared to established drugs like warfarin .

Mechanism of Action

The mechanism of action of Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy- involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit pancreatic lipase by binding to the active site of the enzyme, thereby preventing the breakdown of dietary fats . Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

3-Phenyl-4-hydroxycoumarins
  • Substituents : A simple phenyl group at C3 (vs. 3,4-dimethylphenyl in the target compound).
  • Synthesis : Prepared via titanium(III)-mediated reactions of methyl benzoyl formate and salicylaldehydes, followed by lactonization .
  • Activity : Exhibits antioxidant properties with high oxygen radical absorbance capacity (ORAC) values, attributed to the hydroxyl group at C4 and the electron-donating phenyl group .
6,7-Dihydroxycoumarin
  • Substituents : Hydroxyl groups at C6 and C7 (vs. C4-hydroxy and C3-aryl in the target compound).
  • Activity : Broad-spectrum antimicrobial and antioxidant effects due to multiple hydroxyl groups enhancing radical scavenging .
Schiff Base Derivatives (e.g., Compounds 20 and 24)
  • Substituents : 8-Acetyl- or 8-formyl-7-hydroxy-4-methylcoumarin cores coupled with aromatic amines.
  • Activity : High selectivity against cancer cells (IC50 ~10 µM) due to optimized steric and electronic profiles .
3-Alkyl-4-hydroxycoumarins
  • Substituents : Alkyl chains at C3 (e.g., ethyl, propyl).
  • Synthesis: Regioselective alkylation using ethyl 3-(2-hydroxyphenyl)-3-oxopropanoate and alkyl bromides .
  • Activity : Lower anticancer potency compared to aryl-substituted analogs, likely due to reduced aromatic interactions .

Physicochemical and Pharmacokinetic Properties

  • Stability: The planar heterocyclic system may reduce metabolic degradation compared to non-planar derivatives like dihydrocoumarins .
  • Toxicity : Acute toxicity data for 3-(2,6-dimethylphenyl)-4-hydroxycoumarin (RTECS GN6749000) suggest substituent position (ortho vs. para) influences toxicity profiles, though direct data for the 3,4-dimethyl analog are unavailable .

Key Research Findings and Gaps

Antitumor Potential: The target compound's planar structure and aryl substituent align with bioactive coumarins, but quantitative cytotoxicity data are needed for direct comparison .

Antioxidant vs. Anticancer Trade-offs : 3-Phenyl-4-hydroxycoumarins excel in antioxidant activity, while bulkier substituents (e.g., 3,4-dimethylphenyl) may prioritize anticancer efficacy over radical scavenging .

Synthetic Challenges : FeCl3-catalyzed synthesis of 3,4-disubstituted coumarins () offers a route for scalable production, but regioselectivity for dimethyl groups requires optimization .

Biological Activity

Coumarins are a class of compounds known for their diverse biological activities, including anticancer, antibacterial, and neuroprotective effects. The specific coumarin derivative, 3-(3,4-dimethylphenyl)-4-hydroxycoumarin , has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Overview of Coumarins

Coumarins are naturally occurring compounds found in various plants and have been extensively studied for their pharmacological properties. Their structural diversity allows for a wide range of biological activities, making them valuable in medicinal chemistry.

Anticancer Activity

A significant area of research has focused on the anticancer properties of coumarin derivatives. The compound 3-(3,4-dimethylphenyl)-4-hydroxy has shown promising results in inhibiting cancer cell proliferation.

  • In vitro Studies : Research indicates that certain coumarin derivatives exhibit potent cytotoxic effects against various cancer cell lines. For example, derivatives such as 14b and 14e demonstrated IC50 values of 2.62–4.85 µM against HepG2 cells and 0.39–0.75 µM against HeLa cells, comparable to doxorubicin, a standard chemotherapy agent .
  • Mechanism of Action : Molecular docking studies suggest that these compounds bind effectively to the active site of the CK2 enzyme, which is implicated in cancer cell growth regulation. The presence of specific substituents on the phenyl ring enhances binding affinity and anticancer activity .

Antibacterial Activity

Coumarins have also been evaluated for their antibacterial properties. The compound 3-(3,4-dimethylphenyl)-4-hydroxy exhibited limited activity against Gram-positive and Gram-negative bacteria but showed potential against specific strains like Helicobacter pylori.

  • Minimum Inhibitory Concentration (MIC) : Some coumarin derivatives have been reported to have MIC values as low as 1 µg/mL against H. pylori, indicating strong antibacterial potential .

Neuroprotective Effects

The neuroprotective properties of coumarins are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

  • Acetylcholinesterase Inhibition : Coumarin derivatives have been identified as effective inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can help maintain higher levels of acetylcholine, potentially alleviating symptoms associated with Alzheimer's disease .

Summary of Biological Activities

The following table summarizes key biological activities associated with 3-(3,4-dimethylphenyl)-4-hydroxycoumarin :

Biological ActivityDescriptionReference
AnticancerInhibits growth of HepG2 and HeLa cell lines; IC50 values comparable to doxorubicin
AntibacterialEffective against H. pylori with MIC = 1 µg/mL
NeuroprotectiveInhibits AChE; potential application in Alzheimer's treatment

Case Studies and Research Findings

Several studies have elucidated the mechanisms underlying the biological activities of coumarins:

  • Anticancer Mechanisms : A study highlighted that specific substitutions on the phenyl ring significantly influence the anticancer efficacy by enhancing binding interactions with target enzymes involved in cell proliferation .
  • Neuroprotective Studies : Research focusing on AChE inhibition demonstrated that coumarin derivatives could serve as lead compounds for developing new treatments for cognitive decline associated with Alzheimer's disease .
  • Synergistic Effects : Some studies suggest that combining coumarin derivatives with other pharmacological agents may enhance their therapeutic efficacy, particularly in cancer treatment .

Q & A

Basic: What are the most efficient synthetic routes for 3-(3,4-dimethylphenyl)-4-hydroxycoumarin, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of 3-aryl-4-hydroxycoumarins typically employs acid-mediated cyclization or hydroarylation. For derivatives like 3-(3,4-dimethylphenyl)-4-hydroxycoumarin, trifluoroacetic acid (TFA)-mediated hydroarylation is effective, yielding dihydrocoumarins via intramolecular cyclization . Alternatively, Preyssler acid (a heteropolyacid catalyst) enables regioselective synthesis under mild conditions, reducing side reactions. Key factors affecting yield include:

  • Acid strength : Stronger acids (e.g., TFA) accelerate cyclization but may degrade sensitive substituents.
  • Temperature : Optimal yields (70–85%) are achieved at 80–100°C; higher temperatures promote decomposition.
  • Substituent compatibility : Electron-donating groups (e.g., methyl on phenyl) enhance stability during synthesis .

Basic: How can spectroscopic techniques distinguish 4-hydroxycoumarin derivatives with similar substituents?

Methodological Answer:
UV-Vis, fluorescence, and NMR spectroscopy are critical for structural elucidation:

  • UV-Vis : The 4-hydroxy group induces a strong absorption band near 320 nm, while substituents like 3,4-dimethylphenyl shift λmax due to extended conjugation .
  • Fluorescence : Electron-donating substituents enhance quantum yield; methylation at the 3,4-phenyl position reduces steric quenching .
  • ¹H/¹³C NMR : The 4-hydroxy proton appears as a singlet (δ 10–12 ppm). Methyl groups on the phenyl ring produce distinct multiplets (δ 2.2–2.5 ppm) and correlate with carbon shifts (δ 18–22 ppm) .

Advanced: How do pH and environmental stressors influence the bioactivity of 4-hydroxycoumarin derivatives in plant models?

Methodological Answer:
Coumarin bioactivity is highly pH-dependent. For example:

  • Fe deficiency : In Arabidopsis thaliana, alkaline conditions (pH 7.5) increase root secretion of catechol coumarins (e.g., fraxetin) to enhance iron solubilization, while acidic pH (5.5) suppresses this .
  • Oxidative stress : Hydroxyl groups on coumarins act as radical scavengers. Methylation (e.g., 3,4-dimethylphenyl) reduces antioxidant capacity but improves membrane permeability .
    Experimental Design : Use hydroponic systems with controlled pH and LC-MS/MS to quantify secreted coumarins under stress .

Advanced: How can contradictory data on the anticoagulant activity of 3-aryl-4-hydroxycoumarins be resolved?

Methodological Answer:
Discrepancies often arise from structural nuances and assay conditions:

  • Regiochemistry : Anticoagulant potency in warfarin analogs depends on the 3-aryl group’s substitution pattern. 3,4-Dimethylphenyl enhances hydrophobicity, improving binding to vitamin K epoxide reductase (VKOR) but may reduce solubility in vitro .
  • Assay variability : Standardize thrombin time (TT) and prothrombin time (PT) assays using human plasma (not animal models) to minimize interspecies differences.
  • Metabolite interference : Monitor hydroxylation products (e.g., 7-hydroxy metabolites) via HPLC, as they can antagonize parent compound activity .

Advanced: What strategies improve regioselectivity in the synthesis of polysubstituted 4-hydroxycoumarins?

Methodological Answer:
Regioselectivity is controlled by catalyst choice and protecting groups:

  • Zeolite catalysts : H-Y zeolite directs electrophilic substitution to the coumarin’s C-6/C-8 positions via pore-size selectivity .
  • Preyssler catalyst : This recyclable heteropolyacid promotes C-3 arylation without side reactions at C-5/C-7 .
  • Protecting groups : Acetylation of the 4-hydroxy group prevents unwanted O-alkylation during Friedel-Crafts reactions .

Advanced: How do substituent electronic effects modulate the photophysical properties of 4-hydroxycoumarin derivatives?

Methodological Answer:
Electron-donating/withdrawing groups alter excitation and emission profiles:

  • Electron-donating (e.g., -OCH₃) : Red-shift absorption/emission maxima (e.g., Δλmax ≈ 15 nm for 7-methoxy vs. unsubstituted coumarin) and increase fluorescence lifetime .
  • Electron-withdrawing (e.g., -NO₂) : Quench fluorescence via intramolecular charge transfer (ICT) but enhance two-photon absorption cross-sections for imaging applications .
    Methodology : Use time-resolved fluorescence spectroscopy and TD-DFT calculations to correlate substituent effects with photophysical behavior .

Advanced: What computational approaches predict the metabolic stability of 3-(3,4-dimethylphenyl)-4-hydroxycoumarin?

Methodological Answer:
Combine molecular docking and QSAR models:

  • CYP450 binding : Docking studies (e.g., AutoDock Vina) identify metabolic hotspots (e.g., hydroxylation at C-7) .
  • QSAR parameters : LogP (>3.5) and polar surface area (<80 Ų) correlate with hepatic microsomal stability. Methyl groups on the phenyl ring reduce CYP2C9 affinity, prolonging half-life .

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